molecular formula C13H11NO6S B1380478 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid CAS No. 887256-40-8

5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1380478
M. Wt: 309.3 g/mol
InChI Key: JFHCLENXDPFHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid” is a complex organic compound with the molecular formula C34H35N6NaO11S3 . It is composed of several component compounds including Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, Aniline, 3-Aminophenol, Sodium, and 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of amino acid derivatives were synthesized via a metal-free C–N coupling reaction of 5-alkoxy-3,4-dihalo-2 (5H)-furanones and amino acids . Another study reported the preparation of azo compounds by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions .


Molecular Structure Analysis

The molecular structure of the compound is complex, with a molecular weight of 822.9 g/mol . The InChI string and Canonical SMILES provide a detailed description of the molecular structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 822.9 g/mol . It has 11 hydrogen bond donors and 17 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 822.14236376 g/mol . The topological polar surface area of the compound is 346 Ų .

Scientific Research Applications

Electrochemical Behavior and Cleavage Mechanism

The electrochemical reduction of compounds related to 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid, such as 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, reveals their significant electrochemical behavior. The sulfo substituent's position relative to the azo bridge and the solution's pH considerably affects these compounds' electrochemical properties. The reduction predominantly occurs as hydrazone tautomers, leading to hydrazo compounds and eventually forming 5-amino salicylic acid and sulfanilic acid. This process follows a DISP2 mechanism, with the rate-determining step being the homogenous redox reaction between the intermediate hydrazo compound and 5-amino salicylic acid quinoneimine. An activated complex formation is proposed, highlighting the complex's electrochemical and kinetic significance in generating critical biochemical intermediates (Mandić, Nigović, & Šimunić, 2004).

Proton-Transfer and Crystal Structure Insights

Research on the proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid showcases the structural complexity and hydrogen-bonded polymeric network structures these compounds can form. Such studies provide valuable insights into the molecular interactions and structural configurations of related compounds, including 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid. These interactions are crucial for understanding the compound's behavior in various chemical and biological contexts, offering a foundation for exploring its potential applications in materials science and pharmaceuticals (Smith, Wermuth, & White, 2005).

Synthesis and Applications in Fuel Cell Technology

The synthesis of novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups through copolymerization of related monomers demonstrates the potential of 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid derivatives in advancing materials science. These materials, featuring both sulfonic and carboxylic acid groups as proton-conducting sites, highlight the compound's relevance in developing high-performance membranes for direct methanol fuel cell applications. The study of their ion-exchange capacity, water uptake, proton conductivity, and methanol permeability underscores the compound's significance in energy technology (Li et al., 2009).

Water Treatment Technologies

Innovative sulfonated thin-film composite nanofiltration membranes, incorporating derivatives of 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid, showcase the compound's application in environmental technologies. These membranes demonstrate enhanced water flux and dye rejection capabilities, attributed to improved surface hydrophilicity from the presence of sulfonated aromatic diamine monomers. Such advancements indicate the compound's potential in water treatment and purification processes, offering solutions for efficient dye removal and water recycling (Liu et al., 2012).

properties

IUPAC Name

5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19)20/h1-6,15H,14H2,(H,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCLENXDPFHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2)N)C(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189679
Record name 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

887256-40-8
Record name 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887256-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887256408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-2-HYDROXY-3-(4-SULFOPHENYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1UF1IB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.